1,6-Naphthyridine-5-carbonitrile 1,6-Naphthyridine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 28694-40-8
VCID: VC5506774
InChI: InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H
SMILES: C1=CC2=C(C=CN=C2C#N)N=C1
Molecular Formula: C9H5N3
Molecular Weight: 155.16

1,6-Naphthyridine-5-carbonitrile

CAS No.: 28694-40-8

Cat. No.: VC5506774

Molecular Formula: C9H5N3

Molecular Weight: 155.16

* For research use only. Not for human or veterinary use.

1,6-Naphthyridine-5-carbonitrile - 28694-40-8

Specification

CAS No. 28694-40-8
Molecular Formula C9H5N3
Molecular Weight 155.16
IUPAC Name 1,6-naphthyridine-5-carbonitrile
Standard InChI InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H
Standard InChI Key MAFYIHVFQQCKHY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C#N)N=C1

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1,6-naphthyridine-5-carbonitrile, reflecting the positioning of the nitrile group at the fifth carbon of the 1,6-naphthyridine scaffold . Its molecular formula, C₉H₅N₃, corresponds to a molecular weight of 155.16 g/mol .

Structural Representation

The compound’s structure comprises two fused pyridine-like rings, with nitrogen atoms at the 1st and 6th positions. The nitrile group (-C≡N) is attached to the fifth carbon, introducing electronic asymmetry and reactivity. Key structural representations include:

  • SMILES Notation: C1=CC2=C(C=CN=C2C#N)N=C1

  • InChIKey: MAFYIHVFQQCKHY-UHFFFAOYSA-N

PropertyValueSource
IUPAC Name1,6-naphthyridine-5-carbonitrilePubChem
Molecular FormulaC₉H₅N₃PubChem
Molecular Weight155.16 g/molPubChem
SMILESC1=CC2=C(C=CN=C2C#N)N=C1PubChem
InChIKeyMAFYIHVFQQCKHY-UHFFFAOYSA-NPubChem

Computed Physicochemical Properties

Lipophilicity and Solubility

The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . This property is critical for drug-likeness evaluations.

Hydrogen Bonding Capacity

  • Hydrogen Bond Donor Count: 0

  • Hydrogen Bond Acceptor Count: 3
    The absence of hydrogen bond donors and presence of three acceptors (nitrile and pyridinic nitrogens) influence its interaction with biological targets.

Topological Polar Surface Area (TPSA)

The TPSA of 49.6 Ų classifies the compound as moderately polar, aligning with its potential permeability across biological membranes .

Table 2: Key Computed Properties

PropertyValueComputational Method
XLogP3-AA1.2XLogP3 3.0
TPSA49.6 ŲCactvs 3.4.6.11
Rotatable Bond Count0Cactvs 3.4.6.11
Heavy Atom Count12PubChem

Synthetic Routes and Reactivity

Reactivity Profile

The nitrile group at position 5 serves as an electrophilic site, enabling:

  • Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

  • Nucleophilic Additions: Reactions with Grignard reagents or organolithium compounds.

  • Coordination Chemistry: Interaction with transition metals due to lone pairs on nitrogen atoms.

Patent Landscape and Industrial Relevance

A search of the WIPO PATENTSCOPE database using the InChIKey MAFYIHVFQQCKHY-UHFFFAOYSA-N reveals active patent filings involving 1,6-naphthyridine derivatives . These patents likely cover applications in pharmaceuticals and agrochemicals, though detailed claims require access to proprietary documents.

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